Disopyramide N-Oxide Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H31Cl2N3O2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-amino-4-oxo-3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylbutan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C21H29N3O2.2ClH/c1-16(2)24(26,17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);2*1H |
InChI Key |
RRKBUGGOHDYSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+](CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)(C(C)C)[O-].Cl.Cl |
Origin of Product |
United States |
Synthesis and Chemical Reactivity
Synthetic Approaches for Disopyramide (B23233) N-Oxide (e.g., Controlled Oxidation of Tertiary Amine Precursors)
The synthesis of Disopyramide N-Oxide is achieved primarily through the direct and controlled oxidation of the tertiary aliphatic amine group present in the parent disopyramide molecule. thieme-connect.dewikipedia.org This transformation is a common and straightforward method for producing amine N-oxides. nih.gov The basicity of the amine group makes it susceptible to attack by electrophilic oxidizing agents. nih.gov
Several reagents and catalytic systems are employed for this purpose:
Hydrogen Peroxide (H₂O₂) : As a cost-effective and environmentally friendly oxidant, hydrogen peroxide is a preferred reagent, generating only water as a byproduct. nih.govresearchgate.net The reaction can sometimes be sluggish and require harsh conditions, but its efficacy can be significantly enhanced through catalysis. nih.govasianpubs.org Flavin-catalyzed H₂O₂ oxidation, for instance, provides a mild and highly effective method for this transformation. researchgate.netasianpubs.org Other catalytic systems include those based on methyltrioxorhenium or tungstate. researchgate.netasianpubs.org
Peroxyacids : Reagents such as meta-chloroperoxybenzoic acid (mCPBA) are also important and widely used for the oxidation of tertiary amines. thieme-connect.dewikipedia.org Peroxyacids are highly effective but may exhibit lower functional group tolerance compared to H₂O₂, potentially oxidizing other sensitive parts of a molecule. nih.gov
Other Catalytic Methods : Research has explored various metal-based catalysts to facilitate N-oxidation using molecular oxygen, presenting an environmentally conscious approach. asianpubs.org Cobalt(II) Schiff base complexes and ruthenium trichloride (B1173362) have been used to catalyze the aerobic oxidation of tertiary nitrogen compounds to their corresponding N-oxides in high yields. researchgate.netasianpubs.org
Synthetic Methods for Tertiary Amine N-Oxidation
| Oxidant/System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst (e.g., flavin, methyltrioxorhenium) at room temperature. researchgate.netasianpubs.org | Cost-effective, environmentally friendly (water is the only byproduct). nih.govresearchgate.net | Reaction can be slow without a catalyst. nih.gov |
| Peroxyacids (e.g., mCPBA) | Organic solvent, room temperature. thieme-connect.dewikipedia.org | High efficiency and reactivity. thieme-connect.de | Lower functional group tolerance; byproduct removal can be difficult. nih.govthieme-connect.de |
| Ruthenium-catalyzed O₂ Oxidation | Molecular oxygen as the oxidant with a Ruthenium trichloride catalyst. researchgate.netasianpubs.org | Environmentally friendly (uses O₂). researchgate.net | Requires a metal catalyst which may need to be removed from the final product. nih.gov |
| Cobalt-catalyzed Aerobic Oxidation | Bubbling molecular oxygen through a solution with a Cobalt(II) complex catalyst at room temperature. asianpubs.org | Environmentally friendly, proceeds under mild conditions. asianpubs.org | Dependent on a specific metal-complex catalyst. asianpubs.org |
Chemical Reactions and Predicted Degradation Pathways of Disopyramide N-Oxide
The N-oxide functional group imparts specific reactivity to the molecule, making it susceptible to several chemical transformations and degradation pathways. thieme-connect.dewikipedia.org Amine oxides are highly polar, hydrophilic molecules that are generally stable at room temperature but can undergo reactions under specific conditions. wikipedia.orgnih.gov
Reduction to Amine : Disopyramide N-oxide can be reduced back to its parent tertiary amine, disopyramide. wikipedia.org This is a common reaction for N-oxides and is a significant pathway in the metabolic processing of N-oxide compounds in biological systems. google.com
Meisenheimer Rearrangement : Certain N-oxides with allylic or benzylic substituents can undergo a thieme-connect.denih.gov- or nih.govasianpubs.org-rearrangement to form O-substituted hydroxylamines. thieme-connect.dewikipedia.org
Polonovski Reaction : In the presence of acetic anhydride (B1165640), tertiary N-oxides can be cleaved to yield the corresponding acetamide (B32628) and an aldehyde, which is a useful synthetic transformation. wikipedia.org
Environmental Degradation : In environmental contexts, N-oxidation can be a transformation pathway for tertiary amine drugs, occurring through processes like photodegradation and biodegradation. umontpellier.fr However, studies on various tertiary amine pharmaceuticals have shown that N-oxidation is often a minor degradation pathway compared to reactions like N-dealkylation. umontpellier.fr
Reactions and Degradation Pathways of Amine N-Oxides
| Reaction/Pathway | Description | Relevance to Disopyramide N-Oxide |
|---|---|---|
| Reduction | Conversion of the N-oxide back to the corresponding tertiary amine. wikipedia.org | A primary and expected chemical and metabolic reaction. |
| Cope Reaction | Thermal elimination to an alkene and a hydroxylamine. wikipedia.org | Potentially occurs upon significant heating, given the presence of beta-hydrogens. |
| Polonovski Reaction | Cleavage via acetic anhydride to an acetamide and aldehyde. wikipedia.org | A potential chemical transformation under specific laboratory conditions. |
| Biodegradation | Degradation by microorganisms in the environment. umontpellier.fr | A possible, though likely minor, environmental fate. umontpellier.fr |
Mechanistic Insights into N-Oxide Formation and Stereochemical Considerations
The formation of Disopyramide N-Oxide involves a well-understood mechanism and introduces significant stereochemical complexity.
Mechanism of N-Oxide Formation The oxidation of the tertiary amine in disopyramide proceeds via a nucleophilic attack. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic oxygen atom of the oxidizing agent (e.g., a peroxyacid or a metal-peroxo species). nih.gov This forms the dative N⁺-O⁻ coordinate covalent bond characteristic of amine oxides. wikipedia.orgnih.gov The rate and chemoselectivity of this reaction are influenced by the basicity of the amine; more basic amines are generally more readily oxidized by electrophilic oxidants. nih.gov
Stereochemical Considerations The stereochemistry of Disopyramide N-Oxide is complex due to multiple chiral elements.
Chirality of Parent Disopyramide : The parent drug, disopyramide, is a chiral molecule. mdpi.compsu.edu It possesses a single asymmetric carbon atom—the one bonded to the phenyl group, the pyridine (B92270) ring, the diisopropylaminoethyl chain, and the amide group. mdpi.com Consequently, disopyramide is used as a racemic mixture of its (R)- and (S)-enantiomers. mdpi.comnih.gov
Creation of a New Chiral Center : The oxidation of the tertiary nitrogen atom to form the N-oxide creates a new stereocenter. The nitrogen atom becomes tetracoordinate and, assuming the three alkyl groups attached to it are different (which they are in this case relative to the rest of the molecule), it becomes a chiral center. iscnagpur.ac.in
Formation of Diastereomers : Since the starting material is a racemate ((R)- and (S)-disopyramide), its oxidation results in a mixture of diastereomers. The oxidation of (R)-disopyramide can produce two diastereomeric N-oxides (R,Rₙ and R,Sₙ, where 'n' denotes the nitrogen stereocenter), and likewise, the oxidation of (S)-disopyramide can produce another pair of diastereomers (S,Sₙ and S,Rₙ).
A significant challenge in achieving stereoselective N-oxidation is the rapid inversion of the lone pair on the nitrogen atom in the starting tertiary amine, which has a low energy barrier. nih.gov This rapid flipping can lead to racemization of the oxidation products unless the reaction is performed under conditions of dynamic kinetic resolution, for example, by using a specialized chiral catalyst that reacts unequally with the amine isomers. nih.gov
Biotransformation and Metabolic Investigations in Vitro and Non Clinical Models
Identification of Disopyramide (B23233) N-Oxide as a Biotransformation Product of Disopyramide
The process of N-dealkylation is a common metabolic reaction for many drugs, involving the removal of an alkyl group from a nitrogen atom. In the case of disopyramide, this transformation leads to the formation of mono-N-dealkyldisopyramide, which is then further metabolized and subsequently excreted from the body. ontosight.ai The characterization of these metabolic pathways is essential for a comprehensive understanding of the drug's behavior in biological systems.
Enzymatic Systems Governing N-Oxidation (e.g., Role of Cytochrome P450 Isoforms, Flavin-containing Monooxygenases)
The biotransformation of disopyramide, particularly its N-dealkylation, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. ontosight.ai Specifically, research has identified CYP3A4 as the principal isoform responsible for the metabolism of both enantiomers of disopyramide. nih.gov This was determined through in vitro studies using human liver microsomes and recombinant human CYP isoforms. nih.gov
Further evidence supporting the central role of CYP3A4 includes:
Inhibition studies: Potent suppression of disopyramide metabolism was observed with known CYP3A inhibitors like SKF 525A and troleandomycin. nih.gov
Correlation analysis: A significant correlation was found between the rate of mono-N-dealkylation of disopyramide and the activity of testosterone (B1683101) 6β-hydroxylation, a known marker for CYP3A4 activity, across different human liver microsome samples. nih.gov
Immunoinhibition: An anti-human CYP3A serum almost completely inhibited the N-dealkylation of disopyramide. nih.gov
Recombinant enzymes: Recombinant human CYP3A4 demonstrated significantly higher catalytic activity for disopyramide metabolism compared to other CYP isoforms. nih.gov
In Vitro Metabolic Stability Assessment in Hepatic and Other Relevant Biological Systems
These in vitro systems, which include liver microsomes, S9 fractions, and intact hepatocytes, contain the necessary enzymatic machinery, such as cytochrome P450s and other phase I and phase II enzymes, to model hepatic metabolism. researchgate.netthermofisher.com The assessment typically involves incubating the test compound with the biological matrix and measuring its depletion over time. researchgate.net
In studies with human hepatocytes, the metabolism of disopyramide enantiomers was found to follow first-order kinetics. nih.gov However, the average fraction of disopyramide metabolized in vitro was approximately five times lower than what has been observed in vivo. nih.gov Despite this quantitative difference, the stereoselective index of the N-dealkylation pathway obtained in vitro was very similar to that observed in vivo, highlighting the utility of hepatocyte cultures in evaluating the stereoselectivity of drug metabolism. nih.gov
| Enantiomer | Average Fraction Metabolized In Vitro (%) | Average Fraction Metabolized In Vivo (%) |
|---|---|---|
| (-)-(R)-DP | 4.7 ± 2.7 | 26.0 ± 6.0 |
| (+)-(S)-DP | 7.1 ± 4.2 | 40.2 ± 8.8 |
Protein Binding Dynamics in Biological Matrices (e.g., Plasma Protein Binding to Alpha-1-Acid Glycoprotein)
The extent of drug binding to plasma proteins is a crucial factor that influences its distribution, availability to target sites, and elimination. Disopyramide exhibits complex protein binding, primarily to alpha-1-acid glycoprotein (B1211001) (AAG), an acute-phase reactant protein. nih.govnih.gov This binding is concentration-dependent and saturable. nih.govresearchgate.net
The unbound, or free, fraction of a drug is the pharmacologically active portion. For disopyramide, the unbound fraction is inversely related to the plasma concentration of AAG. nih.gov In conditions where AAG levels are elevated, such as in patients with acute myocardial infarction, chronic hemodialysis, or renal transplant recipients, the unbound fraction of disopyramide is reduced. nih.govnih.gov
Studies have shown a linear relationship between the binding ratio of both disopyramide and its major metabolite, mono-N-dealkyldisopyramide, and the plasma concentration of AAG. nih.gov This indicates that AAG is the primary serum protein responsible for binding both the parent drug and its metabolite. nih.gov Notably, purified serum albumin did not show significant binding to either compound. nih.gov
The unbound fraction of Disopyramide (DP) and Mono-N-dealkyldisopyramide (MND) is influenced by the concentration of Alpha-1-Acid Glycoprotein (AAG). The following table illustrates this relationship.
| Compound | AAG Concentration (g/l) | Unbound Fraction (%) |
|---|---|---|
| DP | 0.5 | 57 |
| DP | 2.0 | 19 |
| MND | 0.5 | 62 |
| MND | 2.0 | 30 |
Investigation of Excretion Pathways and Mass Balance in Pre-clinical Models
In healthy individuals, about half of the administered disopyramide is cleared through hepatic metabolism, while the other half is eliminated by the kidneys. nih.gov The elimination half-life is approximately 7 hours in subjects with normal renal function but is prolonged in individuals with renal impairment. nih.gov
Human mass balance studies, often utilizing radiolabeled compounds, are crucial for determining the routes and rates of excretion of a drug and its metabolites. nih.gov These studies provide a comprehensive picture of the drug's fate in the body, from administration to elimination. Pre-clinical models are instrumental in the initial characterization of these pathways before moving to human trials. Studies in non-smokers treated with phenobarbital, an enzyme inducer, showed a significant decrease in the urinary recovery of unchanged disopyramide (from 43% to 25%) and a significant increase in the recovery of its metabolite, MND (from 25% to 31%), further elucidating the interplay between metabolism and excretion. nih.gov
Mechanistic Pharmacological Studies in Vitro
Assessment of Potential Electrophysiological Interactions with Parent Compound
The potential for electrophysiological interactions between Disopyramide (B23233) N-Oxide Dihydrochloride (B599025) and its parent compound, disopyramide, has not been specifically investigated in published in vitro studies. Understanding such interactions is critical, as the co-existence of parent drug and metabolite at the site of action could lead to additive, synergistic, or antagonistic effects on cardiac electrophysiology. The absence of this information represents a significant gap in the comprehensive pharmacological assessment of disopyramide and its metabolic products.
In Vitro Toxicological Mechanistic Investigations
No specific in vitro toxicological studies, such as genotoxicity or cytotoxicity assays in relevant cell lines, for Disopyramide N-Oxide Dihydrochloride were identified in the public domain. While general toxicological information is available for the parent drug, disopyramide, the potential for the N-oxide metabolite to contribute to cellular toxicity through different mechanisms remains unevaluated. Such studies would be essential for a complete safety profile of disopyramide.
Impurity Profiling and Stability Assessment
Comprehensive Strategies for Identification and Quantification of Process-Related Impurities
Process-related impurities in Disopyramide (B23233) N-Oxide Dihydrochloride (B599025) can originate from starting materials, intermediates, by-products, and reagents used during its synthesis. A systematic approach is required to identify, characterize, and quantify these impurities to ensure the quality of the final product. researchgate.netscispace.comnih.gov
The primary strategy involves a thorough understanding of the synthetic route of Disopyramide N-Oxide Dihydrochloride. Potential impurities can be postulated based on the reaction mechanisms and the reactivity of the chemical entities involved. Known impurities of the parent drug, Disopyramide, such as Impurity A (Di-Isopyronitrile), Impurity C, and Impurity D, are often considered as potential process-related impurities in the N-oxide derivative as well. pharmaffiliates.comveeprho.com
Advanced analytical techniques are employed for the detection and quantification of these impurities. rroij.comiajps.com High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating impurities from the main compound. iajps.com Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation data. nih.govglobalresearchonline.netresearchgate.net
A typical strategy for impurity profiling includes:
Method Development: Developing a sensitive and specific analytical method, usually a gradient reverse-phase HPLC method, capable of separating all potential impurities from this compound and from each other. nih.gov
Detection and Identification: Analyzing different laboratory and pilot-scale batches to detect impurities. mdpi.com LC-MS, along with high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is used to characterize the structure of detected impurities. nih.gov
Quantification: Validating the analytical method as per International Council for Harmonisation (ICH) guidelines to accurately quantify the identified impurities. rroij.com The method should be validated for parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). scispace.com
Table 1: Potential Process-Related Impurities of this compound
| Impurity Name | Potential Origin | Analytical Technique for Identification |
| Disopyramide | Unreacted starting material | HPLC, LC-MS |
| Disopyramide Impurity A | By-product from synthesis | HPLC, LC-MS |
| Disopyramide Impurity C | By-product from synthesis | HPLC, LC-MS |
| Unknown By-products | Side reactions during N-oxidation | LC-MS/MS, HRMS, NMR |
| Residual Solvents | Manufacturing Process | Gas Chromatography (GC) |
Forced Degradation Pathway Elucidation under Various Stress Conditions
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of this compound. rjptonline.orgbiomedres.us These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. researchgate.netnih.gov This information is vital for developing stability-indicating analytical methods and for understanding potential liabilities of the molecule. researchgate.net The N-oxide functional group, in particular, can be susceptible to photo-oxidation and other degradative pathways. rjptonline.orgnih.gov
Stress conditions are applied as per ICH guidelines and typically include: rjptonline.orgresearchgate.net
Acidic Hydrolysis: The compound is exposed to acidic conditions (e.g., 0.1 M to 1 M HCl) at room and elevated temperatures. Amide and N-oxide functionalities can be susceptible to acid-catalyzed hydrolysis. rjptonline.orgnih.gov
Alkaline Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH) is performed to assess susceptibility to base-catalyzed degradation. rjptonline.orgnih.gov
Oxidative Degradation: The compound is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% to 30%), to evaluate its stability towards oxidation. researchgate.netresearchgate.net Tertiary amines and N-oxides can be susceptible to oxidation. researchgate.net
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 70-80°C) with and without humidity to assess its thermal stability. researchgate.net
Photolytic Degradation: The drug, in both solid and solution states, is exposed to UV and visible light to determine its photosensitivity. rjptonline.orgresearchgate.net Functional groups like N-oxides are known to potentially introduce photosensitivity. nih.gov
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might form under real storage conditions without being overly destructive. biomedres.us
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~8% | DP-1, DP-2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~15% | DP-3, DP-4 |
| Oxidative | 3% H₂O₂ | 12 hours | Room Temp | ~12% | DP-5 (e.g., potential de-oxygenation) |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | < 2% | Minimal degradation |
| Photolytic (Solution) | UV/Vis Light | 7 days | Room Temp | ~10% | DP-6, DP-7 |
Note: DP refers to Degradation Product. This table is illustrative and not based on actual experimental data.
Development and Validation of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the decrease in the amount of the API due to degradation. ajpaonline.comnih.gov A key feature of a SIAM is its specificity, meaning it can resolve the API from its impurities and degradation products. ajpaonline.com
The development of a SIAM for this compound is guided by the findings from forced degradation studies. The analytical method, typically RP-HPLC, must be capable of separating all the degradation products from the parent compound and from each other. ajpaonline.comscience.gov
The validation of the SIAM is performed according to ICH Q2(R1) guidelines and includes the following parameters: nih.gov
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing stressed samples. nih.gov
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijrpc.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can also be a powerful tool for developing highly sensitive and specific stability-indicating methods. nih.govnih.govresearchgate.net
Table 3: Typical Validation Parameters for a Stability-Indicating HPLC Method
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity of API > 0.99; Resolution between peaks > 1.5 |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOQ (% of test concentration) | ≤ 0.05% |
| Robustness | No significant impact on results from minor changes |
Characterization and Control of Impurity Reference Standards
Reference standards are highly characterized materials used for the qualitative and quantitative analysis of APIs and their impurities. synzeal.comusp.org For this compound, well-characterized reference standards for both the API and its key impurities are essential for reliable quality control. synzeal.com
The characterization of a reference standard is a comprehensive process to confirm its identity and purity. This typically involves:
Structural Elucidation: Using techniques like NMR (¹H, ¹³C), Mass Spectrometry, and Infrared (IR) spectroscopy to confirm the chemical structure.
Purity Assessment: Employing a high-purity method, such as HPLC, to determine the chromatographic purity. A mass balance approach is often used, accounting for water content (Karl Fischer), residual solvents (GC), and non-volatile impurities.
Certification: The reference standard is supplied with a Certificate of Analysis (CoA) that details its identity, purity, and other critical properties. lgcstandards.com Many suppliers manufacture reference standards under quality systems like ISO 17034 and ISO/IEC 17025 to ensure their quality and traceability. lgcstandards.comlgcstandards.com
The control of these reference standards involves proper storage to ensure their stability and periodic re-testing to confirm their purity over time. synzeal.com These standards are critical for:
Method Validation: Assessing the performance of analytical methods.
Quality Control (QC): Routine testing of raw materials and final products.
Stability Studies: Quantifying the API and its degradation products over time.
The availability of official reference standards from pharmacopeias (e.g., USP, EP) or from reputable commercial suppliers is crucial for the pharmaceutical industry. synzeal.comusp.org
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Putative Biological Target Interactions
While specific molecular docking studies on Disopyramide (B23233) N-Oxide Dihydrochloride (B599025) are not extensively available in the public domain, inferences can be drawn from the extensive research on its parent compound, disopyramide. Disopyramide is a Class Ia antiarrhythmic agent that primarily targets and blocks voltage-gated sodium channels in the cardiac myocytes. nih.govwikipedia.org It also exhibits inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) potassium channels. nih.gov
Molecular docking simulations of disopyramide with models of these ion channels have revealed key interactions. For instance, studies have shown that disopyramide binds within the inner cavity of the hERG channel, forming interactions with aromatic residues such as Y652 and F656. nih.gov The N-oxidation of the pyridine (B92270) ring in disopyramide to form the N-oxide metabolite introduces a polar N-O group. This modification is expected to alter the binding affinity and orientation of the molecule within the target protein's binding pocket. The N-oxide moiety can act as a hydrogen bond acceptor, potentially forming new hydrogen bonds with amino acid residues in the channel pore. This could either enhance or diminish the binding affinity compared to the parent drug, thereby modulating its channel-blocking activity.
Furthermore, the dihydrochloride salt form of the N-oxide will influence its ionization state at physiological pH, which is a critical factor in its interaction with the charged residues within the ion channels. Computational docking studies would be invaluable in predicting these specific interactions and quantifying the binding energies.
| Putative Target | Key Interacting Residues (for Disopyramide) | Potential Impact of N-Oxide Group |
| Voltage-gated sodium channels | Not explicitly detailed in available literature | Altered electrostatic and hydrogen bonding interactions |
| hERG potassium channels | Y652, F656 nih.gov | Potential for new hydrogen bond formation, altering binding affinity |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions for N-Oxide Derivatization
Structure-Activity Relationship (SAR) studies on analogs of disopyramide have provided insights into the structural requirements for its antiarrhythmic activity. nih.gov The derivatization to an N-oxide represents a specific structural modification that can be analyzed within the SAR and Structure-Property Relationship (SPR) framework.
The introduction of the N-oxide group on the pyridine ring significantly increases the polarity of that part of the molecule. This change can have several predictable effects on the compound's properties and activity:
Pharmacokinetics: The increased polarity is generally associated with increased water solubility and potentially reduced membrane permeability. This could affect the absorption and distribution of the metabolite compared to disopyramide.
Metabolism: The N-oxide group itself can be a site for further metabolism, potentially leading to different metabolic pathways and clearance rates compared to the parent compound.
Predictive SAR and SPR models can be employed to quantify these expected changes. For instance, computational models can predict changes in LogP (a measure of lipophilicity), polar surface area (PSA), and the likelihood of forming hydrogen bonds, all of which are critical determinants of a molecule's biological activity and pharmacokinetic profile.
| Molecular Property | Change upon N-Oxidation | Predicted Consequence |
| Polarity | Increase | Altered receptor binding, modified pharmacokinetic profile |
| Hydrogen Bonding Potential | Increased (acceptor) | Potential for new interactions with biological targets |
| Lipophilicity (LogP) | Decrease | Increased water solubility, potentially decreased membrane permeability |
| Polar Surface Area (PSA) | Increase | May reduce blood-brain barrier penetration |
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis
Quantum mechanical (QM) calculations are powerful tools for understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. For Disopyramide N-Oxide Dihydrochloride, QM methods such as Density Functional Theory (DFT) can provide a detailed picture of its electronic structure.
Key parameters that can be calculated using QM include:
Electron Density Distribution: The N-oxide group is a strong electron-withdrawing group, which will significantly alter the electron density distribution across the pyridine ring compared to disopyramide. This can influence the molecule's ability to participate in electrostatic and pi-stacking interactions with its biological targets.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. The area around the N-oxide oxygen would show a region of high negative potential, making it a likely site for interaction with positively charged residues or metal ions.
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. Changes in these orbital energies upon N-oxidation can provide insights into the compound's chemical reactivity and potential for undergoing metabolic reactions.
These QM-derived parameters can be used as descriptors in more advanced quantitative structure-activity relationship (QSAR) models to correlate the electronic structure with biological activity.
| QM Parameter | Expected Change with N-Oxidation | Implication |
| Electron Density on Pyridine Ring | Decreased | Altered pi-stacking and electrostatic interactions |
| Molecular Electrostatic Potential | Increased negative potential near N-O group | Preferred site for interaction with electrophiles or positive charges |
| HOMO-LUMO Energy Gap | Altered | Changes in chemical reactivity and metabolic stability |
Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Silico
Predictive in silico models are widely used in drug discovery and development to estimate the ADME properties of a compound. nih.govmdpi.com For this compound, these models can provide valuable information about its likely pharmacokinetic profile. The parent drug, disopyramide, is known to be well absorbed orally and is eliminated through both renal excretion and metabolism. nih.gov
The N-oxidation of disopyramide is expected to modulate several key ADME parameters:
Absorption: The increased polarity and water solubility of the N-oxide may lead to a different absorption profile compared to disopyramide. While higher solubility can be beneficial for dissolution, the decreased lipophilicity might reduce passive diffusion across the intestinal membrane.
Distribution: The change in physicochemical properties will likely alter the volume of distribution. The increased polarity may limit its ability to cross the blood-brain barrier. Protein binding characteristics may also be affected. Disopyramide binds to alpha-1-acid glycoprotein (B1211001) nih.gov; the N-oxide's binding affinity to this and other plasma proteins could be different.
Metabolism: The N-oxide is a product of phase I metabolism of disopyramide, primarily mediated by cytochrome P450 enzymes. The N-oxide itself can be a substrate for further phase II conjugation reactions or other metabolic transformations.
Excretion: The increased water solubility of the N-oxide metabolite generally facilitates its renal excretion.
A variety of computational tools and models can be used to predict these ADME properties. These models are often based on large datasets of experimentally determined properties and use machine learning algorithms to make predictions based on molecular structure.
| ADME Property | Predicted Change for N-Oxide vs. Disopyramide | Rationale |
| Aqueous Solubility | Increase | Increased polarity due to the N-oxide group |
| Intestinal Permeability | Decrease | Decreased lipophilicity |
| Plasma Protein Binding | Potentially altered | Changes in molecular structure and polarity |
| Blood-Brain Barrier Penetration | Decrease | Increased polar surface area |
| Renal Excretion | Increase | Increased water solubility |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Disopyramide N-Oxide Dihydrochloride in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for impurity profiling. For example, reversed-phase HPLC with UV detection at 210–230 nm can resolve N-oxide derivatives from parent compounds, as demonstrated for similar dihydrochloride impurities (e.g., Cyclizine N-Oxide Dihydrochloride) . Column selection (C18 or phenyl-hexyl phases) and mobile phase optimization (e.g., acetonitrile/ammonium formate buffers) are critical for peak resolution.
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodology : Oxidation of the parent compound (Disopyramide) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or methanol under controlled pH (7–8) and temperature (20–25°C) yields the N-oxide derivative. Purification involves recrystallization using ethanol/HCl to isolate the dihydrochloride salt. Reaction progress is monitored via thin-layer chromatography (TLC) or NMR to confirm N-oxide formation .
Q. What stability considerations are critical for storing this compound?
- Methodology : Store in airtight, light-resistant containers at 2–8°C with desiccants to prevent hydrolysis and oxidation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation pathways. Use Karl Fischer titration to monitor moisture content, as hygroscopicity is common in dihydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported electrophysiological effects of this compound on cardiac ion channels?
- Methodology :
- Patch-clamp assays : Compare effects on human ether-à-go-go-related gene (hERG) potassium channels and Na<sup>+</sup>/Ca<sup>2+</sup> channels using HEK293 cells expressing cloned channels.
- Species-specific models : Use ex vivo Langendorff-perfused hearts from rodents vs. guinea pigs to evaluate action potential prolongation and proarrhythmic risk .
- Reference standards : Cross-validate results using certified reference materials (e.g., HERG channel blockers like E-4031) to ensure assay consistency .
Q. What experimental strategies elucidate species-specific metabolic pathways of this compound?
- Methodology :
- Liver microsomes : Incubate the compound with microsomes from humans, rats, and dogs to identify cytochrome P450 (CYP)-mediated metabolites. Use LC-MS to detect phase I (oxidation) and phase II (glucuronidation) products.
- Recombinant enzymes : Test CYP3A4, CYP2D6, and flavin-containing monooxygenase (FMO3) activity to determine primary metabolic enzymes .
Q. How do researchers design in vitro models to assess the proarrhythmic potential of this compound metabolites?
- Methodology :
- Stem cell-derived cardiomyocytes : Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to measure field potential duration (FPD) and arrhythmia biomarkers (e.g., early afterdepolarizations).
- Multi-electrode arrays (MEA) : Quantify changes in conduction velocity and repolarization heterogeneity in 3D cardiac tissues .
Data Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s protein-binding affinity?
- Methodology :
- Equilibrium dialysis : Compare free vs. bound fractions in human serum albumin (HSA) and α1-acid glycoprotein (AGP) solutions at physiological pH (7.4).
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry to identify competitive binding with other drugs (e.g., warfarin for HSA) .
Experimental Design Considerations
Q. What in silico tools predict the physicochemical properties of this compound for formulation studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
